Raltegravir beta-D-Glucuronide

Description

BenchChem offers high-quality Raltegravir beta-D-Glucuronide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Raltegravir beta-D-Glucuronide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

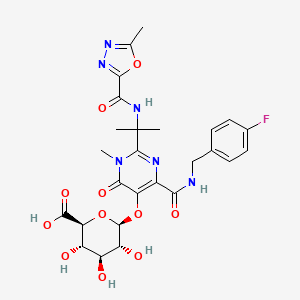

(2S,3S,4S,5R,6S)-6-[4-[(4-fluorophenyl)methylcarbamoyl]-1-methyl-2-[2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl]-6-oxopyrimidin-5-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29FN6O11/c1-10-31-32-21(42-10)20(38)30-26(2,3)25-29-13(19(37)28-9-11-5-7-12(27)8-6-11)17(22(39)33(25)4)43-24-16(36)14(34)15(35)18(44-24)23(40)41/h5-8,14-16,18,24,34-36H,9H2,1-4H3,(H,28,37)(H,30,38)(H,40,41)/t14-,15-,16+,18-,24+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNIJULFVNPGGMF-LKUMGPRMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)OC3C(C(C(C(O3)C(=O)O)O)O)O)C(=O)NCC4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C(=O)NCC4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29FN6O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10678673 |

Source

|

| Record name | 4-{[(4-Fluorophenyl)methyl]carbamoyl}-1-methyl-2-{2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl}-6-oxo-1,6-dihydropyrimidin-5-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

620.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952654-62-5 |

Source

|

| Record name | Raltegravir beta-D-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0952654625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-{[(4-Fluorophenyl)methyl]carbamoyl}-1-methyl-2-{2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl}-6-oxo-1,6-dihydropyrimidin-5-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RALTEGRAVIR BETA-D-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q53CNM2XZH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Deep Dive: Raltegravir Glucuronidation Pathway in Humans

[1]

Executive Summary

This technical guide provides a comprehensive analysis of the metabolic disposition of Raltegravir (Isentress), the first-in-class HIV-1 integrase strand transfer inhibitor (INSTI).[1][2][3] Unlike many antiretrovirals that rely on the Cytochrome P450 (CYP) system, Raltegravir is cleared primarily via UGT1A1-mediated N-glucuronidation .[2][3] This distinction is the cornerstone of its favorable drug-drug interaction (DDI) profile but introduces specific pharmacogenetic considerations regarding UGT1A1 polymorphisms (e.g., UGT1A1*28).

This document details the mechanistic pathway, the clinical impact of genetic variants, and validated experimental protocols for characterizing this pathway in vitro.

Part 1: Mechanistic Enzymology

The Metabolic Pathway

Raltegravir is eliminated largely unchanged in the urine and feces, but the fraction that undergoes metabolism is almost exclusively converted to a single metabolite: Raltegravir-glucuronide (M2) .[4][5]

-

Reaction Type: N-glucuronidation.[3]

-

Site of Metabolism: The reaction occurs at the nitrogen atom of the pyrimidinone ring (specifically the amide nitrogen in the 6-oxo-1,6-dihydro-4-pyrimidinecarboxamide core).[3]

-

Lack of CYP Involvement: Raltegravir is neither a substrate, inhibitor, nor inducer of major CYP450 isozymes (CYP3A4, CYP2C9, etc.).[5] This "metabolic bypass" allows it to be co-administered with boosted protease inhibitors (PIs) without requiring the complex dose adjustments often seen in HIV polypharmacy.

Pathway Visualization

The following diagram illustrates the conversion of Raltegravir to its glucuronide metabolite and the factors influencing this rate.

Figure 1: The primary metabolic pathway of Raltegravir via UGT1A1, highlighting key extrinsic and intrinsic modulators.

Part 2: Pharmacogenetics (UGT1A1*28)

The UGT1A1 gene exhibits significant polymorphism.[7][8] The most relevant variant for Raltegravir is UGT1A1*28 , which involves a TA-repeat insertion in the promoter region, leading to reduced enzyme expression (the same mechanism responsible for Gilbert's Syndrome).

Clinical Impact Analysis

| Genotype | Enzyme Activity | Raltegravir PK Impact | Clinical Action |

| UGT1A11/1 | Normal (Wild Type) | Baseline Exposure | Standard Dosing (400mg BID or 1200mg QD) |

| UGT1A128/28 | Reduced (~30% of normal) | Increased Exposure: AUC increases by ~40-45%.[3] | None Required. The increase is well-tolerated due to Raltegravir's wide therapeutic index.[3] |

| UGT1A1*6 | Reduced (Asian populations) | Increased Exposure | None Required. Similar safety profile to *28.[3] |

Expert Insight: While UGT1A1*28 status is critical for drugs with narrow therapeutic windows like Irinotecan (where it predicts toxicity), it is considered a "biochemical curiosity" for Raltegravir. The drug's safety margin is sufficiently wide that the modest increase in plasma concentration does not necessitate dose reduction.

Part 3: Drug-Drug Interactions (DDIs)

Because Raltegravir relies on UGT1A1, its DDI profile is defined by agents that induce or inhibit this specific enzyme.[3]

Mechanism of Interaction[9]

-

Induction (Rifampin): Rifampin is a potent inducer of UGT1A1 (via PXR activation).[3] This accelerates Raltegravir glucuronidation, significantly lowering plasma trough concentrations (

), which risks virologic failure.-

Protocol: Dose must be doubled (800 mg BID) when co-administered with Rifampin.[3]

-

-

Inhibition (Atazanavir): Atazanavir inhibits UGT1A1 (associated with hyperbilirubinemia).[3][9][10] This blocks Raltegravir clearance, increasing AUC by ~40-70%.[3]

-

Protocol: No dose adjustment is needed due to Raltegravir's safety profile.

-

Figure 2: Mechanistic basis of Raltegravir drug-drug interactions mediated by UGT1A1 modulation.[3]

Part 4: Experimental Protocol

Optimized In Vitro UGT1A1 Glucuronidation Assay

Objective: To determine the intrinsic clearance (

Scientific Rationale (E-E-A-T):

-

Alamethicin Activation: UGT enzymes are located in the luminal side of the endoplasmic reticulum (ER). In microsomal preparations, the membrane forms closed vesicles, creating a latency barrier. Alamethicin , a pore-forming peptide, is strictly required to allow the cofactor (UDPGA) and substrate free access to the active site without disrupting enzyme structure (unlike detergents).

-

Magnesium:

is an essential cofactor for the UGT catalytic mechanism.[1] -

Saccharolactone: Included to inhibit potential

-glucuronidase activity that could hydrolyze the formed metabolite, ensuring accurate formation rate measurement.[3]

4.1 Reagents & Preparation

| Reagent | Concentration (Final) | Role |

| Phosphate Buffer | 50 mM (pH 7.[3]4) | Physiological buffer system.[3] |

| Human Liver Microsomes (HLM) | 0.5 mg/mL | Enzyme source (Pooled donors recommended).[3] |

| Alamethicin | 50 µg/mg protein | Pore-forming agent to remove latency.[3] |

| MgCl₂ | 5 - 10 mM | Essential cofactor.[3] |

| D-Saccharic acid 1,4-lactone | 5 mM | |

| UDPGA | 2 - 5 mM | Co-substrate (donor of glucuronic acid).[3] |

| Raltegravir | 1 - 1000 µM | Substrate (Range covers expected |

4.2 Step-by-Step Workflow

-

Pre-Incubation (Latency Removal):

-

Mix HLM (0.5 mg/mL) with Alamethicin (50 µg/mg protein) in Phosphate Buffer on ice for 15 minutes.

-

Why: This ensures pores are formed before the reaction starts, preventing kinetic lag.

-

-

Reaction Mixture Assembly:

-

Add MgCl₂, Saccharolactone, and Raltegravir (at varying concentrations) to the activated microsomes.

-

Pre-warm the mixture to 37°C for 5 minutes.

-

-

Initiation:

-

Start the reaction by adding UDPGA (pre-warmed to 37°C).

-

Note: Always initiate with the cofactor to ensure

is accurate.

-

-

Incubation:

-

Incubate at 37°C with shaking.

-

Timepoint: 30-60 minutes (Must be within the linear range of metabolite formation; validate linearity first).

-

-

Termination:

-

Analysis:

4.3 Data Analysis

-

Plot velocity (

) vs. Substrate Concentration ( -

Fit data to the Michaelis-Menten equation:

[3] -

Self-Validation Check: If the Eadie-Hofstee plot is non-linear, consider atypical kinetics (substrate inhibition or auto-activation), though Raltegravir typically follows standard kinetics in this range.[3]

References

-

Kassahun, K., et al. (2007). Metabolism and disposition in humans of raltegravir (MK-0518), an anti-AIDS drug targeting the human immunodeficiency virus 1 integrase enzyme.[4] Drug Metabolism and Disposition.[2][7][11][12][13] Link

-

Wenning, L. A., et al. (2009). Pharmacokinetics of raltegravir in individuals with UGT1A1 polymorphisms.[5] Clinical Pharmacology & Therapeutics.[3] Link

-

Iwamoto, M., et al. (2008).[10] Lack of a clinically important effect of moderate hepatic insufficiency and severe renal insufficiency on raltegravir pharmacokinetics. Antimicrobial Agents and Chemotherapy. Link

-

Fisher, M. B., et al. (2000). In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin.[3][11] Drug Metabolism and Disposition.[2][7][11][12][13] Link

-

FDA Label. (2013).[3] ISENTRESS (raltegravir) tablets - Prescribing Information.[3][9]Link[3]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Raltegravir - Wikipedia [en.wikipedia.org]

- 4. Metabolism and disposition in humans of raltegravir (MK-0518), an anti-AIDS drug targeting the human immunodeficiency virus 1 integrase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Raltegravir: molecular basis of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of raltegravir in individuals with UGT1A1 polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Association Between Genetic Polymorphisms of UGT1A1, ABCG2, and NR1I2 and Dolutegravir Pharmacokinetic Parameters in Thai People Living with HIV [mdpi.com]

- 8. Comparative Clinical Pharmacokinetics and Pharmacodynamics of HIV-1 Integrase Strand Transfer Inhibitors: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Liverpool HIV Interactions [hiv-druginteractions.org]

- 10. Pharmacokinetic drug interactions of integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Safety, tolerability, and pharmacokinetics of raltegravir after single and multiple doses in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro analysis of human drug glucuronidation and prediction of in vivo metabolic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

In vitro synthesis of Raltegravir beta-D-Glucuronide

In Vitro Enzymatic Synthesis of Raltegravir -D-Glucuronide: A Precision Protocol

Executive Summary

Raltegravir (RAL) is a potent HIV-1 integrase strand transfer inhibitor (INSTI).[1][2] Unlike many antiretrovirals, RAL is primarily cleared via glucuronidation mediated by UDP-glucuronosyltransferase 1A1 (UGT1A1) , yielding the pharmacologically inactive metabolite Raltegravir

This guide details the in vitro enzymatic synthesis of the M2 metabolite using Human Liver Microsomes (HLM) and Recombinant UGT1A1 (rUGT). This workflow is essential for generating metabolite standards for mass spectrometry, phenotyping enzyme kinetics, and evaluating drug-drug interaction (DDI) potential (e.g., with UGT1A1 inhibitors like Atazanavir).

Critical Technical Insight: UGT enzymes are sequestered within the lumen of the endoplasmic reticulum.[3] Successful in vitro synthesis requires the use of alamethicin (a pore-forming peptide) rather than detergents to permeabilize the microsomal membrane without inhibiting enzyme activity.

Mechanistic Background

The metabolic conversion of Raltegravir to its glucuronide is a Phase II conjugation reaction.[]

-

Enzyme: UGT1A1 (Major), UGT1A9/1A3 (Minor)

-

Cofactor: Uridine 5'-diphospho-glucuronic acid (UDPGA)

-

Product: Raltegravir

-D-Glucuronide (RAL-Glu)[1][][5]

Pathway Visualization

Figure 1: The UGT1A1-mediated glucuronidation pathway of Raltegravir.[5][6][7][9][10] Magnesium acts as a Lewis acid to facilitate the glycosyl transfer.

Strategic Synthesis Planning

For analytical standard generation, Recombinant UGT1A1 is preferred due to higher specific activity and cleaner background. For metabolic stability or clearance prediction, Pooled Human Liver Microsomes (HLM) are required to capture inter-individual variability and total hepatic clearance.

System Selection Matrix

| Parameter | Recombinant UGT1A1 (rUGT) | Human Liver Microsomes (HLM) |

| Primary Use | Synthesizing pure metabolite standards | Clearance (CLint) & Phenotyping |

| Conversion Rate | High (Specific overexpression) | Moderate (Physiological abundance) |

| Complexity | Low (Single enzyme) | High (Contains CYPs, other UGTs) |

| Cost | High | Low/Moderate |

| Latency | Requires Alamethicin | Requires Alamethicin |

Detailed Experimental Protocol

This protocol describes the synthesis using HLM , scalable for rUGT systems.

Reagents & Preparation[1]

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

MgCl2: 50 mM stock (Final conc: 5 mM).

-

Alamethicin: 5 mg/mL in methanol (store at -20°C).

-

UDPGA: 20 mM stock in water (Prepare fresh).

-

Raltegravir Stock: 10 mM in DMSO.

-

Stop Solution: Ice-cold Acetonitrile (ACN) with 0.1% Formic Acid + Internal Standard (e.g., Raltegravir-d3).

Step-by-Step Incubation Workflow

Step 1: Enzyme Activation (The "Alamethicin Step") UGT active sites face the ER lumen. Without permeabilization, activity is underestimated by >80%.

-

Thaw HLM on ice.

-

Mix HLM with Buffer and Alamethicin.

-

Target Ratio: 50 µg Alamethicin per mg of microsomal protein.

-

-

Incubate on ice for 15 minutes . This forms pores in the microsomal membrane.

Step 2: Pre-Incubation

-

Prepare the Master Mix (minus UDPGA):

-

Activated HLM (Final: 0.5 mg/mL)

-

MgCl2 (Final: 5 mM)

-

Raltegravir (Final: 10–50 µM for synthesis; 1 µM for clearance)

-

-

Pre-incubate at 37°C for 5 minutes to equilibrate temperature.

Step 3: Reaction Initiation

-

Add UDPGA (Final: 2–5 mM) to start the reaction.

-

Incubate at 37°C with shaking (300 rpm).

-

Time: 30–60 minutes (Linearity check required for kinetics).

-

Step 4: Termination & Extraction

-

Add 3 volumes of Ice-cold Stop Solution (ACN + 0.1% FA).

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet protein.

-

Collect supernatant for LC-MS/MS analysis.

Experimental Workflow Diagram

Figure 2: Step-by-step enzymatic synthesis workflow ensuring membrane permeability and reaction linearity.

Analytical Validation (LC-MS/MS)

A critical challenge in analyzing Raltegravir-Glucuronide is in-source fragmentation . The glucuronide moiety is labile; high temperatures or declustering potentials in the MS source can cleave the glucuronide, reverting it to the parent Raltegravir.

Self-Validating Control: You must achieve chromatographic baseline separation between RAL and RAL-Glu. If they co-elute, the in-source fragmentation of RAL-Glu will falsely elevate the RAL signal.

LC-MS/MS Parameters

| Parameter | Setting | Rationale |

| Column | C18 (e.g., Ascentis Express, 2.7 µm) | Standard RP retention. |

| Mobile Phase A | 0.1% Formic Acid in Water | Protonation source. |

| Mobile Phase B | Acetonitrile | Organic modifier. |

| Elution | Gradient (5% B to 95% B) | RAL-Glu is more polar and elutes earlier than RAL. |

| Ionization | ESI Negative Mode | Higher selectivity for RAL; avoids some adducts. |

| MRM (RAL) | 443.1 | Loss of oxadiazole moiety.[1] |

| MRM (RAL-Glu) | 619.1 | Loss of glucuronic acid (176 Da). |

Note: In Negative Mode, Raltegravir forms

Troubleshooting & Optimization

Problem: Low Yield of Metabolite

-

Cause: Insufficient membrane permeabilization.

-

Fix: Ensure Alamethicin is fresh and incubated for the full 15 mins on ice. Do not use detergent (Triton X-100) if assessing kinetics, as it inhibits UGTs.

-

Cause: UDPGA degradation.

-

Fix: UDPGA is unstable. Prepare immediately before use and keep on ice.

Problem: High Background / Non-Specific Binding

-

Cause: Raltegravir binds to plastic.

-

Fix: Use low-binding polypropylene tubes or glass inserts. Include BSA (0.1%) if protein concentration is very low (<0.1 mg/mL), though usually not necessary in microsomal incubations.

Problem: Parent Drug Signal Increasing Over Time

-

Cause:

-Glucuronidase contamination. -

Fix: Add saccharolactone (5 mM) to the incubation to inhibit potential

-glucuronidase activity in crude tissue homogenates (less of an issue in HLM).

References

-

Kassahun, K., et al. (2007).[11] Metabolism and Disposition of Raltegravir (MK-0518), an Anti-HIV Integrase Inhibitor, in Humans and Preclinical Species. Drug Metabolism and Disposition.[][6][8][9][10] Link

-

Wen, Z., et al. (2018). Mechanistic Assessment of Extrahepatic Contributions to Glucuronidation of Integrase Strand Transfer Inhibitors. Drug Metabolism and Disposition.[][6][8][9][10] Link

-

Fisher, M. B., et al. (2000). In Vitro Glucuronidation Using Human Liver Microsomes and the Pore-Forming Peptide Alamethicin.[3] Drug Metabolism and Disposition.[][6][8][9][10] Link

-

Cattaneo, D., et al. (2012). Quantification of Raltegravir in Human Plasma by HPLC-UV: Application to Pharmacokinetic Studies. Journal of Pharmaceutical and Biomedical Analysis.[12] Link

Sources

- 1. Selective and rapid determination of raltegravir in human plasma by liquid chromatography–tandem mass spectrometry in the negative ionization mode - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Impact of UGT1A1 polymorphisms on Raltegravir and its glucuronide plasma concentrations in a cohort of HIV-1 infected patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of raltegravir and raltegravir glucuronide in human plasma and urine by LC-MS/MS with application in a maternal-fetal pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Correlation between UGT1A1 polymorphisms and raltegravir plasma trough concentrations in Japanese HIV-1-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Raltegravir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Mechanistic Assessment of Extrahepatic Contributions to Glucuronidation of Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Raltegravir: molecular basis of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

Technical Guide: Raltegravir Metabolism by UGT1A1

[1]

Executive Summary

Raltegravir (RAL) is a first-in-class HIV-1 integrase strand transfer inhibitor (INSTI). Unlike many antiretrovirals that rely on Cytochrome P450 (CYP) metabolism, Raltegravir is primarily cleared via glucuronidation mediated by UDP-glucuronosyltransferase 1A1 (UGT1A1) .[1][2][3] This unique metabolic profile minimizes CYP-mediated drug-drug interactions (DDIs) but introduces sensitivity to UGT1A1 modulators and polymorphisms.

This guide provides a technical analysis of the UGT1A1-mediated metabolic pathway, the impact of pharmacogenetic variants (UGT1A128, UGT1A16), and validated experimental protocols for assessing glucuronidation kinetics in vitro.

Molecular Mechanism of Metabolism

The Glucuronidation Pathway

Raltegravir is eliminated primarily by the formation of a pharmacologically inactive glucuronide metabolite, Raltegravir-glucuronide (M2) .[3]

-

Primary Enzyme: UGT1A1 (Major contributor), with minor contributions from UGT1A3 and UGT1A9.

-

Reaction Type: O-Glucuronidation.

-

Site of Metabolism: The reaction occurs at the 5-hydroxyl group of the pyrimidinone core.

-

Cofactor: Uridine 5'-diphospho-glucuronic acid (UDPGA).

The chemical transformation converts the lipophilic parent compound into a hydrophilic conjugate, facilitating renal (minor) and biliary (major) elimination.

Pathway Visualization

The following diagram illustrates the catalytic conversion and the influence of key modulators.

Figure 1: Raltegravir metabolic pathway mediated by UGT1A1, including key drug-drug interaction mechanisms.

Pharmacogenetics: The UGT1A1 Polymorphisms[1][2][4][5][8][9]

Genetic variations in the UGT1A1 gene significantly alter enzyme expression and catalytic activity, impacting Raltegravir pharmacokinetics (PK).[7]

Key Alleles

| Allele | Mutation Type | Mechanism | Population Frequency | Effect on RAL PK |

| UGT1A11 | Wild-type | Normal activity | Reference | Baseline Exposure |

| UGT1A128 | Promoter TA repeat ((TA)7) | Reduced transcription | ~30% (Caucasians), ~50% (Africans) | Increased AUC (~41%) |

| UGT1A1*6 | Exon 1 SNP (G71R) | Reduced catalytic activity | ~20% (Asians) | Increased AUC |

Clinical Implications

Despite the statistical increase in systemic exposure (AUC) and

Drug-Drug Interactions (DDI)

Raltegravir's dependence on UGT1A1 makes it susceptible to interactions with strong UGT1A1 inducers and inhibitors.

Inhibition (Atazanavir)

Atazanavir is a potent inhibitor of UGT1A1.[8]

-

Mechanism: Competitive inhibition of UGT1A1.

-

PK Impact: Increases Raltegravir AUC by approximately 41–72% [2].

-

Recommendation: No dose adjustment is required for Raltegravir when co-administered with Atazanavir.

Induction (Rifampin)

Rifampin is a potent inducer of UGT1A1 (via PXR activation).

-

Mechanism: Upregulation of UGT1A1 protein expression.

-

PK Impact: Decreases Raltegravir AUC by approximately 40–61% [3].

-

Recommendation: Dose Adjustment Required. Increase Raltegravir dose to 800 mg twice daily when co-administered with Rifampin.

Experimental Framework: In Vitro Glucuronidation Assay

To study Raltegravir metabolism or evaluate potential DDIs (e.g., inhibition by a new chemical entity), the following validated protocol using Human Liver Microsomes (HLM) or Recombinant UGT1A1 (rUGT1A1) is recommended.

Reagents & Materials

-

Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL) or rUGT1A1.

-

Substrate: Raltegravir (Stock in DMSO; final organic solvent <1%).

-

Cofactor: UDP-glucuronic acid (UDPGA) (Stock 25-50 mM in water).

-

Pore-Forming Agent: Alamethicin (Stock 5 mg/mL in ethanol). Critical for microsomal assays to allow UDPGA entry into the lumen.

-

Buffer: 50 mM Tris-HCl or Potassium Phosphate (pH 7.4) + 5-10 mM

. -

Stop Solution: Ice-cold Acetonitrile (ACN) or Methanol containing internal standard (e.g., Raltegravir-d3).

Step-by-Step Protocol

-

Activation (Alamethicin Step):

-

Mix HLM (final conc. 0.5 mg/mL) with Alamethicin (50 µg/mg protein) in Buffer.

-

Incubate on ice for 15 minutes. Causality: This permeabilizes the microsomal membrane, granting the active site access to the polar cofactor UDPGA.

-

-

Pre-Incubation:

-

Add Raltegravir (range 1–100 µM for kinetic determination) to the activated microsomes.

-

Pre-incubate at 37°C for 5 minutes.

-

-

Reaction Initiation:

-

Add UDPGA (final conc. 2–5 mM) to start the reaction.

-

Incubate at 37°C with shaking.

-

Linearity Check: Ensure incubation time is within the linear range (typically 10–30 minutes for RAL).

-

-

Termination:

-

Add 3x volume of Stop Solution (Ice-cold ACN).

-

Vortex vigorously and centrifuge at 10,000 x g for 10 minutes to pellet protein.

-

-

Analysis (LC-MS/MS):

-

Inject supernatant.

-

Monitor MRM transitions for Raltegravir (445.1

109.1) and Raltegravir-Glucuronide (621.1

-

Data Analysis (Kinetics)

Fit the initial velocity (

Note: Raltegravir glucuronidation typically follows Michaelis-Menten kinetics, though atypical kinetics (substrate inhibition) can occur at very high concentrations.

References

-

Wenning, L. A., et al. (2009). Pharmacokinetics of raltegravir in individuals with UGT1A1 polymorphisms.[2][4][5] Clinical Pharmacology & Therapeutics, 85(1), 92-96.

-

Iwamoto, M., et al. (2008). The effect of atazanavir/ritonavir on the pharmacokinetics of raltegravir in healthy subjects. Clinical Infectious Diseases, 47(1), 137-140.

-

Wenning, L. A., et al. (2009). Effect of rifampin, a potent inducer of drug-metabolizing enzymes, on the pharmacokinetics of raltegravir.[3][9][8] Antimicrobial Agents and Chemotherapy, 53(7), 2852-2856.

-

Kassahun, K., et al. (2007). Metabolism and disposition in humans of raltegravir (MK-0518), an anti-AIDS drug targeting the human immunodeficiency virus 1 integrase enzyme.[4] Drug Metabolism and Disposition, 35(9), 1657-1663.

Sources

- 1. Pharmacokinetics of raltegravir in individuals with UGT1A1 polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Impact of UGT1A1 polymorphisms on Raltegravir and its glucuronide plasma concentrations in a cohort of HIV-1 infected patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Raltegravir: molecular basis of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Correlation between UGT1A1 polymorphisms and raltegravir plasma trough concentrations in Japanese HIV-1-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. mdpi.com [mdpi.com]

- 8. hiv.uw.edu [hiv.uw.edu]

- 9. Recognition and Management of Significant Drug Interactions in HIV Patients – Challenges in Using Available Data to Guide Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Precision Analytics of Raltegravir β-D-Glucuronide: Chemical Identity, Metabolic Pathways, and Quantification Protocols

Executive Summary

Raltegravir β-D-Glucuronide (CAS 952654-62-5) is the primary pharmacologically inactive metabolite of the HIV-1 integrase strand transfer inhibitor, Raltegravir (Isentress).[][2] Formed exclusively via the UDP-glucuronosyltransferase 1A1 (UGT1A1) pathway, this metabolite represents the critical endpoint of raltegravir elimination in humans.[] Understanding its physicochemical properties and analytical behavior is essential for therapeutic drug monitoring (TDM), particularly in populations with UGT1A1 polymorphisms or during pregnancy where pharmacokinetics are altered.[] This guide provides a definitive reference for the molecular characterization, metabolic formation, and LC-MS/MS quantification of Raltegravir β-D-Glucuronide.[]

Part 1: Chemical Identity & Molecular Properties[1][3]

The accurate identification of Raltegravir β-D-Glucuronide relies on precise molecular descriptors.[] Unlike the parent compound, the glucuronide conjugate exhibits significantly increased polarity and water solubility, facilitating renal excretion.[]

Molecular Specification Table

| Property | Specification |

| Common Name | Raltegravir β-D-Glucuronide |

| Synonyms | Raltegravir Glucuronide; Raltegravir M2 |

| CAS Registry Number | 952654-62-5 |

| Molecular Formula | C₂₆H₂₉FN₆O₁₁ |

| Molecular Weight | 620.54 g/mol |

| Exact Mass | 620.1878 Da |

| Chemical Structure Type | O-Glucuronide conjugate |

| Parent Compound | Raltegravir (MW: 444.42 g/mol ) |

| Solubility | High aqueous solubility; Hygroscopic solid |

Structural Characterization

Raltegravir contains a 5-hydroxy-1,6-dihydro-pyrimidin-6-one core.[] The metabolic conjugation occurs at the enolic hydroxyl group at the C-5 position of the pyrimidinone ring.[] This O-glucuronidation neutralizes the acidic enol, creating a glycosidic bond that is susceptible to hydrolysis by β-glucuronidase enzymes—a critical feature for deconjugation assays.[]

Part 2: Metabolic Pathway & Mechanism[1]

The formation of Raltegravir β-D-Glucuronide is a Phase II metabolic process mediated almost exclusively by the UGT1A1 enzyme.[] This pathway is distinct from cytochrome P450-mediated oxidation, minimizing drug-drug interactions with CYP inducers/inhibitors, though it remains sensitive to UGT1A1 modulators (e.g., Atazanavir, Rifampin).[]

The UGT1A1 Glucuronidation Pathway

Raltegravir enters the hepatocyte and is conjugated with glucuronic acid transferred from UDP-glucuronic acid (UDPGA).[][3]

Key Mechanistic Factors:

-

Enzyme Specificity: UGT1A1 is the major isoform responsible.[]

-

Polymorphism Impact: Individuals with UGT1A128/28 genotypes (Gilbert's Syndrome) show reduced glucuronidation activity, leading to modestly elevated plasma levels of the parent Raltegravir, though dose adjustment is typically not required [1].[][3]

-

Renal Clearance: The glucuronide is transported out of the hepatocyte and excreted via urine.[]

Figure 1: The UGT1A1-mediated metabolic pathway converting Raltegravir to its glucuronide conjugate.[]

Part 3: Analytical Quantification Protocol (LC-MS/MS)[1][5]

Quantifying Raltegravir β-D-Glucuronide requires a robust LC-MS/MS method capable of distinguishing the metabolite from the parent drug, especially since in-source fragmentation can sometimes convert the glucuronide back to the parent ion.[]

Sample Preparation: Protein Precipitation

Direct protein precipitation is preferred over liquid-liquid extraction (LLE) for the glucuronide due to its high polarity.[]

-

Matrix: Human Plasma or Urine.[][4]

-

Reagent: Methanol or Acetonitrile containing Internal Standard (IS) (e.g., Raltegravir-d3 or analog).[]

-

Protocol:

-

Aliquot 50 µL of plasma.[]

-

Add 150 µL of precipitating solvent (MeOH + 0.1% Formic Acid).[]

-

Vortex for 30 seconds; Centrifuge at 10,000 x g for 10 mins.

-

Inject supernatant.[]

-

Chromatographic Separation (HPLC)

Separation is critical to prevent ion suppression and to resolve the glucuronide (elutes earlier) from the parent.[]

-

Column: C18 Reverse Phase (e.g., Waters XBridge C18 or Phenomenex Kinetex, 2.1 x 50 mm, 3.5 µm).[]

-

Mobile Phase A: 0.1% Formic Acid in Water.[]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-1 min: 10% B[]

-

1-4 min: Linear ramp to 90% B

-

4-5 min: Hold 90% B

-

5.1 min: Re-equilibrate 10% B

-

Mass Spectrometry Parameters (MS/MS)

Detection utilizes Triple Quadrupole MS in Positive Electrospray Ionization (ESI+) mode.[]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Mechanism |

| Raltegravir-Glucuronide | 621.2 [M+H]⁺ | 445.1 | ~20-25 | Loss of Glucuronide (-176) |

| Raltegravir (Parent) | 445.1 [M+H]⁺ | 109.1 / 361.1 | ~30 | Fragmentation of core |

| Internal Standard | 448.1 [M+H]⁺ | 109.1 | ~30 | (Assuming d3-Raltegravir) |

Critical Technical Note: The transition 621.2 → 445.1 monitors the cleavage of the glycosidic bond, yielding the protonated aglycone (parent drug).[] Ensure chromatographic resolution between the metabolite and parent to avoid "cross-talk" if in-source fragmentation occurs [2].[]

Figure 2: LC-MS/MS workflow for the specific detection of Raltegravir β-D-Glucuronide.

Part 4: Clinical & Research Relevance[1][5][7]

Therapeutic Drug Monitoring (TDM)

While Raltegravir concentrations are the primary metric for efficacy, the Glucuronide-to-Parent ratio is a valuable biomarker for UGT1A1 activity.[]

-

High Ratio: Indicates rapid metabolism (potential for sub-therapeutic parent levels).[]

-

Low Ratio: Indicates UGT1A1 inhibition or genetic deficiency (e.g., UGT1A1*28).[][3]

Drug-Drug Interactions (DDI)

Since Raltegravir is not a CYP450 substrate, it is often used in complex salvage regimens.[] However, strong UGT1A1 inducers (Rifampin) significantly lower Raltegravir exposure by accelerating the formation of the glucuronide.[] Conversely, Atazanavir (a UGT1A1 inhibitor) increases Raltegravir levels [3].[]

Synthesis and Standards

For research purposes, Raltegravir β-D-Glucuronide is typically obtained via:

-

Bio-catalysis: Incubating Raltegravir with liver microsomes (HLM) or recombinant UGT1A1 in the presence of UDPGA.[]

-

Chemical Synthesis: Available from specialized pharmaceutical impurity manufacturers (e.g., Simson Pharma, BOC Sciences) as a reference standard (Purity >95%) [4].[]

References

-

Wenning, L. A., et al. (2009).[] "Pharmacokinetics of raltegravir in individuals with UGT1A1 polymorphisms." Clinical Pharmacology & Therapeutics.

-

Lanchote, V. L., et al. (2020).[][4] "Determination of raltegravir and raltegravir glucuronide in human plasma and urine by LC-MS/MS with application in a maternal-fetal pharmacokinetic study." Journal of Pharmaceutical and Biomedical Analysis.

-

Cattaneo, D., et al. (2010).[][5] "Exposure-related effects of atazanavir on the pharmacokinetics of raltegravir in HIV-1-infected patients." Therapeutic Drug Monitoring.

-

Simson Pharma. "Raltegravir beta-D-Glucuronide Product Page."[]

Sources

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Pharmacokinetics of raltegravir in individuals with UGT1A1 polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of raltegravir and raltegravir glucuronide in human plasma and urine by LC-MS/MS with application in a maternal-fetal pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

The Role of UGT1A1 in Raltegravir Clearance: A Mechanistic and Experimental Guide

Topic: Understanding the Role of UGT1A1 in Raltegravir Clearance Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Raltegravir (RAL), a first-in-class HIV-1 integrase strand transfer inhibitor (INSTI), exhibits a pharmacokinetic profile distinct from protease inhibitors and NNRTIs. Unlike many antiretrovirals that rely on the Cytochrome P450 (CYP) system, Raltegravir is primarily cleared via glucuronidation mediated by Uridine 5'-diphospho-glucuronosyltransferase 1A1 (UGT1A1) .[1][2]

This whitepaper analyzes the catalytic role of UGT1A1 in Raltegravir disposition, the impact of genomic polymorphisms (specifically UGT1A1*28), and the mechanistic basis of drug-drug interactions (DDIs). It further provides a validated experimental framework for assessing UGT1A1-mediated clearance in vitro, designed for application in pre-clinical drug development.

Mechanistic Foundation: The Glucuronidation Pathway[3]

Raltegravir is a specific substrate for UGT1A1.[2][3][4][5][6][7] The metabolic clearance involves the transfer of a glucuronic acid moiety from uridine diphosphate glucuronic acid (UDP-GA) to the hydroxyl group of the pyrimidinone ring of Raltegravir.

-

Primary Metabolite: Raltegravir-glucuronide (M2).[6]

-

Enzyme Specificity: While UGT1A9 and UGT1A3 show minor activity in vitro, UGT1A1 is the predominant driver of hepatic clearance in vivo.

-

Lack of CYP Involvement: Raltegravir is neither a substrate, inducer, nor inhibitor of major CYP isoenzymes (CYP3A4, CYP2C9, etc.), which minimizes metabolic competition with other antiretrovirals.

Pathway Visualization: Raltegravir Metabolism

The following diagram illustrates the conversion of Raltegravir to its glucuronide conjugate and the subsequent elimination pathways.

Figure 1: The metabolic pathway of Raltegravir via UGT1A1 glucuronidation.

Genomic Variability: The Impact of UGT1A1 Polymorphisms

Genetic variations in the UGT1A1 gene significantly alter enzyme expression and catalytic function.[8] The most relevant polymorphism in Caucasian and African populations is UGT1A128 , while UGT1A1 6 is prevalent in Asian populations.

3.1 The UGT1A1*28 Allele

The UGT1A1*28 polymorphism involves an extra TA repeat in the TATA box of the promoter region ((TA)7TAA instead of (TA)6TAA).[8] This reduces gene transcription efficiency by approximately 70% in homozygous individuals.[8]

Pharmacokinetic Impact:

-

Genotype 28/28 (Gilbert's Syndrome): Patients exhibit reduced clearance of Raltegravir.

-

Quantitative Effect: Studies indicate a modest increase in Raltegravir exposure:[1][4][6][7]

-

Clinical Relevance: Despite the statistical increase, the wide therapeutic index of Raltegravir means this elevation is not clinically toxic.[7] No dose adjustment is required based solely on UGT1A1 genotype.[7]

3.2 Comparative Pharmacokinetics by Genotype

| Genotype | UGT1A1 Activity | Raltegravir PK Change (vs. Wild Type) | Clinical Action |

| UGT1A1 1/1 | Normal (Wild Type) | Baseline | None |

| UGT1A1 1/28 | Intermediate | Slight increase (NS) | None |

| UGT1A1 28/28 | Low (Gilbert's) | AUC ↑ ~41%; Cmax ↑ ~40% | None |

| UGT1A1 6/6 | Low (Asian variant) | Similar elevation to 28/28 | None |

Drug-Drug Interactions (DDIs)[2][11]

Because Raltegravir clearance is UGT1A1-dependent, co-administration with strong UGT1A1 inducers or inhibitors alters its plasma concentration.[6]

4.1 Inhibition (Atazanavir)

Atazanavir is a potent inhibitor of UGT1A1 (often causing hyperbilirubinemia).[4]

-

Mechanism: Competitive inhibition of UGT1A1 prevents Raltegravir glucuronidation.

-

Outcome: Increases Raltegravir AUC by approximately 72% .[4]

-

Recommendation: This increase is well-tolerated; no dose adjustment is necessary.

4.2 Induction (Rifampin)

Rifampin is a potent inducer of both CYP enzymes and UGT1A1.

-

Mechanism: Upregulation of UGT1A1 expression increases the rate of glucuronidation.

-

Outcome: Decreases Raltegravir trough concentrations by 40–61% , risking virologic failure.

-

Recommendation: Dose Adjustment Required. Increase Raltegravir dosage to 800 mg twice daily when co-administered with Rifampin.

DDI Mechanism Visualization

Figure 2: Mechanisms of Drug-Drug Interactions affecting Raltegravir clearance.

Experimental Framework: In Vitro UGT1A1 Assay

For researchers developing novel INSTIs or assessing DDI potential, the following protocol provides a robust method for phenotyping UGT1A1 activity using Raltegravir as a probe substrate.

Protocol: Microsomal Glucuronidation Assay

Objective: Determine intrinsic clearance (

Reagents:

-

Enzyme Source: Pooled Human Liver Microsomes (HLM) or Recombinant UGT1A1 (rUGT1A1).

-

Cofactor: Uridine 5'-diphosphoglucuronic acid (UDP-GA) (Final conc: 2-5 mM).

-

Pore Forming Agent: Alamethicin (25 µg/mg protein) – Critical for maximizing microsomal permeability.

-

Buffer: 50 mM Tris-HCl or Phosphate Buffer (pH 7.4) with 5-10 mM

.

Workflow Steps:

-

Activation:

-

Incubate HLM (0.5 mg/mL) with Alamethicin on ice for 15 minutes to permeabilize the microsomal membrane.

-

-

Pre-Incubation:

-

Mix activated HLM with Raltegravir (range: 0.5 – 100 µM) in reaction buffer.

-

Equilibrate at 37°C for 5 minutes.

-

-

Initiation:

-

Start reaction by adding UDP-GA.

-

Control: Run a parallel sample without UDP-GA to assess non-specific binding or background stability.

-

-

Incubation:

-

Incubate at 37°C with shaking.

-

Timepoint: Linear range is typically 10–30 minutes (must be empirically validated).

-

-

Termination:

-

Quench reaction with ice-cold Acetonitrile (ACN) containing internal standard (e.g., deuterated Raltegravir-d3).

-

Ratio: 1 part sample : 3 parts quench solution.

-

-

Analysis:

-

Centrifuge (4000g, 10 min) to pellet protein.

-

Analyze supernatant via LC-MS/MS monitoring the transition for Raltegravir and Raltegravir-glucuronide.

-

Assay Workflow Diagram

Figure 3: Step-by-step workflow for the in vitro microsomal glucuronidation assay.

Clinical Translation & Safety

The reliance of Raltegravir on UGT1A1 rather than CYP450 is a significant safety advantage in HIV therapy, where polypharmacy is common.

-

Safety Profile: The modest PK variability caused by UGT1A1 polymorphisms suggests that genotyping is not a prerequisite for prescribing Raltegravir.

-

Pregnancy: UGT1A1 activity is induced during pregnancy (specifically the third trimester). While Raltegravir clearance increases, standard dosing (400 mg BID) generally maintains therapeutic levels, though therapeutic drug monitoring (TDM) may be considered in complex cases.

-

Hepatic Impairment: No dose adjustment is needed for mild to moderate hepatic impairment.[9] Raltegravir has not been extensively studied in severe hepatic impairment.[9]

References

-

Correlation between UGT1A1 polymorphisms and raltegravir plasma trough concentrations in Japanese HIV-1-infected patients. Source: PubMed / National Institutes of Health (NIH) URL:[Link]

-

Raltegravir: molecular basis of its mechanism of action. Source: PubMed Central (PMC) URL:[Link]

-

Pharmacokinetics of raltegravir in individuals with UGT1A1 polymorphisms. Source: Clinical Pharmacology & Therapeutics / PubMed URL:[Link]

-

Drug-drug interactions with raltegravir. Source: PubMed Central (PMC) URL:[Link]

-

Phenotyping of UGT1A1 Activity Using Raltegravir Predicts Pharmacokinetics and Toxicity of Irinotecan. Source: PLOS ONE URL:[Link]

-

Total, Unbound, Renal, and Hepatic Clearances of Raltegravir in Pregnant Women. Source: Journal of Clinical Pharmacology / PubMed URL:[Link]

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. Article: Prevalence of drug-drug interactions in the era of HIV integrase inhibitors: a retrospective clinical study (full text) - July 2017 - NJM [njmonline.nl]

- 3. Liverpool HIV Interactions [hiv-druginteractions.org]

- 4. Drug-drug interactions with raltegravir - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Correlation between UGT1A1 polymorphisms and raltegravir plasma trough concentrations in Japanese HIV-1-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Raltegravir: molecular basis of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of raltegravir in individuals with UGT1A1 polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Atazanavir Therapy and UGT1A1 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]

Raltegravir beta-D-Glucuronide CAS number and supplier

Technical Whitepaper: Raltegravir -D-Glucuronide

Characterization, Bioanalysis, and Sourcing Strategies[1]

1Executive Summary

Raltegravir

This technical guide provides a comprehensive framework for researchers requiring high-purity reference standards of Raltegravir

Part 1: Chemical Identity & Specifications[1][2]

Accurate identification of the metabolite is the foundation of any bioanalytical assay. Raltegravir

Table 1: Physicochemical Specifications

| Property | Specification |

| Chemical Name | Raltegravir |

| Synonyms | Raltegravir M2; Raltegravir Glucuronide |

| CAS Number | 952654-62-5 |

| Molecular Formula | |

| Molecular Weight | 620.54 g/mol |

| Appearance | White to Off-White Solid |

| Solubility | Soluble in DMSO, Methanol, Water (pH dependent) |

| Storage | -20°C (Hygroscopic; store under inert atmosphere) |

| Purity Requirement | >95% (HPLC) for quantitative applications |

Part 2: Metabolic Pathway & Clinical Significance[1]

Understanding the formation of Raltegravir

Mechanism of Action

The parent drug, Raltegravir, undergoes conjugation with glucuronic acid at the phenolic hydroxyl group or the amide nitrogen (depending on tautomerism, though N-glucuronidation is common in similar pharmacophores, Raltegravir is specifically an O-glucuronide or N-glucuronide depending on the specific site of attack, but literature confirms the M2 metabolite is the major glucuronide).[5][] This reaction renders the molecule hydrophilic, facilitating renal and biliary excretion.

Clinical Relevance

-

UGT1A1 Polymorphisms: Patients with UGT1A1*28 alleles (Gilbert’s Syndrome) show reduced glucuronidation activity, leading to elevated plasma levels of the parent Raltegravir.

-

Drug-Drug Interactions: Inhibitors of UGT1A1 (e.g., Atazanavir) increase Raltegravir exposure, while inducers (e.g., Rifampin) decrease it. Monitoring the M2 metabolite helps quantify these shifts.

Figure 1: Raltegravir Metabolic Pathway (UGT1A1) [1][3]

Caption: Raltegravir is metabolized primarily by UGT1A1 into the inactive M2 glucuronide, facilitating excretion.[1]

Part 3: Analytical Methodologies (LC-MS/MS)

Quantifying Raltegravir

Experimental Protocol: LC-MS/MS Quantification

-

Sample Preparation:

-

Extraction: Protein precipitation is preferred over Liquid-Liquid Extraction (LLE) to ensure recovery of the polar glucuronide.[1]

-

Reagent: Add 300 µL Acetonitrile containing Internal Standard (Raltegravir-d3 or analog).[1]

-

Process: Vortex (1 min), Centrifuge (10,000 x g, 5 min). Inject supernatant.[1]

-

LC Conditions:

-

Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Gradient: 5% B to 95% B over 3-5 minutes.

-

Critical Control: Ensure baseline resolution (

) between Raltegravir (

-

-

MS/MS Detection (Negative Electrospray Ionization - ESI):

-

Glucuronides often ionize well in negative mode.

-

Parent Raltegravir: m/z 443.1

316.1.[9] -

Raltegravir Glucuronide: m/z 619.2

443.1 (Loss of glucuronic acid moiety).

-

Table 2: MS/MS Transition Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Raltegravir | 443.1 [M-H]⁻ | 316.1 | 25 | 20 |

| Raltegravir Glucuronide | 619.2 [M-H]⁻ | 443.1 | 35 | 18 |

| Raltegravir-d3 (IS) | 446.1 [M-H]⁻ | 319.1 | 25 | 20 |

Figure 2: Bioanalytical Workflow Logic

Caption: Step-by-step workflow for the extraction and LC-MS/MS quantification of Raltegravir metabolites.

Part 4: Supplier Landscape & Sourcing[1]

Sourcing high-purity metabolites is critical for establishing accurate calibration curves.[1] As these are often custom-synthesized or isolated, availability fluctuates.[1]

Primary Suppliers (Verified Listings):

-

Santa Cruz Biotechnology (SCBT):

-

Toronto Research Chemicals (TRC) / LGC Standards:

-

Often lists isotope-labeled versions (e.g., Raltegravir

-D-Glucuronide-d3) which are ideal for use as Internal Standards.[1]

-

-

BOC Sciences:

-

Specializes in impurities and metabolites.

-

Offers bulk synthesis options.[1]

-

-

Biosynth:

-

Lists under product code MR09516.[10]

-

Quality Control Checklist for Researchers:

-

Certificate of Analysis (CoA): Must confirm identity via NMR and Mass Spec.

-

Purity: Ensure purity is defined by quantitative NMR (qNMR) or HPLC, not just area %.

-

Isotopic Purity (if labeled): Should be >98% isotopic enrichment to prevent contribution to the unlabeled channel.

References

-

Kassahun, K., et al. (2007).[5] "Metabolism and disposition in humans of raltegravir (MK-0518), an anti-AIDS drug targeting the HIV-1 integrase enzyme."[1][5] Drug Metabolism and Disposition. Link

-

Moreira, F., et al. (2020). "Determination of raltegravir and raltegravir glucuronide in human plasma and urine by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis. Link

-

Wenning, L. A., et al. (2009).[13] "Pharmacokinetics of raltegravir in individuals with UGT1A1 polymorphisms." Clinical Pharmacology & Therapeutics. Link

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 49849448, Raltegravir beta-D-glucuronide." PubChem. Link

Sources

- 1. scbt.com [scbt.com]

- 2. Impact of UGT1A1 polymorphisms on Raltegravir and its glucuronide plasma concentrations in a cohort of HIV-1 infected patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of raltegravir in individuals with UGT1A1 polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. GSRS [gsrs.ncats.nih.gov]

- 7. Determination of raltegravir and raltegravir glucuronide in human plasma and urine by LC-MS/MS with application in a maternal-fetal pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijper.org [ijper.org]

- 9. Selective and rapid determination of raltegravir in human plasma by liquid chromatography–tandem mass spectrometry in the negative ionization mode - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biosynth.com [biosynth.com]

- 11. schd-shimadzu.com [schd-shimadzu.com]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. ClinPGx [clinpgx.org]

The Physicochemical and Metabolic Profile of Raltegravir Glucuronide: A Technical Guide

Executive Summary & Molecular Identity

Raltegravir

Understanding the physicochemical behavior of this metabolite is critical for three reasons:

-

Renal Clearance Modeling: M2 accounts for approximately 23% of the dose recovered in urine.

-

Drug-Drug Interaction (DDI) Prediction: As a substrate of UGT1A1, its formation kinetics are sensitive to UGT1A1 inducers (e.g., rifampin) or inhibitors (e.g., atazanavir).

-

Bioanalytical Stability: Proper handling is required to prevent ex vivo hydrolysis back to the parent compound, which can skew pharmacokinetic data.

Chemical Characterization

| Property | Data |

| Systematic Name | Raltegravir |

| Common Code | M2 Metabolite |

| Parent Compound | Raltegravir (MK-0518) |

| Molecular Formula | |

| Molecular Weight | ~620.54 g/mol |

| Exact Mass | 620.1878 Da |

| Conjugation Type | N-Glucuronide (Tetrazole/Amide linkage) or O-Glucuronide (5-OH)* |

| Key Moiety | Pyrimidinone-carboxamide core |

*Note: While Raltegravir possesses a 5-hydroxy group (pKa 6.7), mass spectrometric fragmentation and UGT1A1 specificity often point to conjugation at the nitrogen of the imidazole/tetrazole equivalent or the amide linker, distinguishing it from unstable acyl glucuronides.

Physicochemical Stability & Solubility Profile

Hydrolytic Stability (The "Acyl" Distinction)

A critical physicochemical feature of Raltegravir glucuronide is that it is not an acyl glucuronide.

-

Mechanism: Acyl glucuronides (formed from carboxylic acid drugs) are reactive electrophiles capable of covalent binding to plasma proteins via transacylation.

-

Raltegravir Specifics: Raltegravir contains a carboxamide, not a free carboxylic acid.[3][4] Therefore, the M2 metabolite is chemically stable against acyl migration and protein adduct formation. However, it remains susceptible to enzymatic hydrolysis by

-glucuronidase.

pH-Dependent Solubility

Raltegravir itself exhibits pH-dependent solubility due to the deprotonation of its 5-hydroxy group (pKa ~6.7). The glucuronide conjugate introduces a glucuronic acid moiety (pKa ~3.2), significantly altering the polarity profile.

| Parameter | Parent (Raltegravir) | Metabolite (Raltegravir-Gluc) |

| LogP (Octanol/Water) | ~0.8 (at pH 7.4) | < 0 (Highly Polar) |

| Solubility (pH 2.0) | Low | Moderate |

| Solubility (pH 7.4) | High (Anionic form) | Very High (Dianionic form) |

| Plasma Protein Binding | ~83% | Negligible (<10%) |

Metabolic Pathway Visualization

The following diagram illustrates the UGT1A1-mediated biotransformation and subsequent transport.

Figure 1: Metabolic pathway of Raltegravir. The drug is glucuronidated by UGT1A1 to form M2, which is excreted or recirculated via enterohepatic recycling.

Protocol: Enzymatic Biosynthesis of Raltegravir Glucuronide

Rationale: Chemical synthesis of specific N/O-glucuronides is synthetically arduous and low-yield. For analytical standards and metabolic stability studies, enzymatic biosynthesis using Human Liver Microsomes (HLM) or Recombinant UGTs is the "Gold Standard" self-validating method.

Materials Required[5][6][7][8][9][10][11][12][13][14]

-

Substrate: Raltegravir Potassium (10 mM stock in DMSO).

-

Enzyme Source: Recombinant UGT1A1 supersomes or pooled HLM (Human Liver Microsomes).

-

Cofactor: UDP-glucuronic acid (UDPGA), 25 mM stock.

-

Pore Forming Agent: Alamethicin (50 µg/mL) – Critical for maximizing UGT access in microsomes.

-

Buffer: Tris-HCl (pH 7.4) or Phosphate Buffer (pH 7.4) with 5 mM

.

Step-by-Step Methodology

-

Activation (Pre-Incubation):

-

Mix HLM (final protein conc. 0.5 mg/mL) with Alamethicin (50 µg/mL) in Tris-HCl buffer.

-

Incubate on ice for 15 minutes. Why? To permeabilize the microsomal membrane, allowing UDPGA entry.

-

-

Reaction Assembly:

-

Add Raltegravir (Final conc. 10–50 µM).

-

Add

(Final conc. 5 mM). -

Pre-warm to 37°C for 3 minutes.

-

-

Initiation:

-

Initiate reaction by adding UDPGA (Final conc. 2–5 mM).

-

Control: Prepare a parallel tube adding buffer instead of UDPGA (Negative Control).

-

-

Incubation:

-

Incubate at 37°C with gentle shaking.

-

Timepoint: 60–120 minutes (Raltegravir turnover is moderately slow; extended incubation maximizes yield).

-

-

Termination:

-

Quench with ice-cold Acetonitrile (ACN) containing 1% Formic Acid (1:3 v/v ratio).

-

Why Formic Acid? Acidification stabilizes the glucuronide and ensures protonation for negative mode MS (if used) or standardizes pH.

-

-

Clarification:

-

Centrifuge at 15,000 x g for 10 minutes at 4°C.

-

Supernatant contains Raltegravir and Raltegravir-Glucuronide.[3]

-

Analytical Characterization (LC-MS/MS)

Detection of Raltegravir Glucuronide requires specific mass spectrometric transitions. Due to the acidic nature of the glucuronic acid moiety, Negative Electrospray Ionization (ESI-) is often more sensitive and selective than positive mode.

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18 or Phenomenex Kinetex).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: M2 is significantly more polar than Raltegravir and will elute earlier (lower retention time).

Mass Spectrometry Transitions (ESI Negative Mode)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentation Logic |

| Raltegravir (RAL) | 443.1 | 316.1 | Loss of oxadiazole moiety |

| RAL-Glucuronide (M2) | 619.2 | 443.1 | Neutral loss of glucuronic acid (-176 Da) |

| RAL-Glucuronide (2°) | 619.2 | 316.1 | Combined loss of sugar + oxadiazole |

Analytical Workflow Diagram

Figure 2: Analytical workflow for the simultaneous quantification of Raltegravir and its glucuronide metabolite.

Biological Implications & Transporters

While UGT1A1 is the formation enzyme, the disposition of Raltegravir Glucuronide is governed by efflux transporters.

-

Efflux Transporters: M2 is a substrate for MRP2 (ABCC2) and BCRP (ABCG2) . This dictates its excretion into bile and urine.

-

Enterohepatic Recirculation: Once excreted into the bile, M2 can be hydrolyzed by intestinal bacterial

-glucuronidases back to Raltegravir, which is then reabsorbed. This phenomenon contributes to the "double peak" often observed in Raltegravir pharmacokinetic profiles. -

Polymorphism: Patients with UGT1A1*28 polymorphisms (Gilbert's Syndrome) show decreased glucuronidation capacity, leading to higher plasma levels of the parent Raltegravir, though this is generally not clinically toxic due to Raltegravir's wide therapeutic index.

References

-

Kassahun, K., et al. (2007). Metabolism and disposition in humans of raltegravir (MK-0518), an anti-AIDS drug targeting the human immunodeficiency virus 1 integrase enzyme. Drug Metabolism and Disposition.

-

Brainard, D. M., et al. (2011). Clinical pharmacology profile of raltegravir, an HIV-1 integrase strand transfer inhibitor.[5] Journal of Clinical Pharmacology.

-

FDA Clinical Pharmacology Review. (2007). Isentress (Raltegravir) NDA 22-145.

-

Cattaneo, D., et al. (2012). Quantification of Raltegravir and its Glucuronide in Plasma. Therapeutic Drug Monitoring.

-

PubChem Compound Summary. Raltegravir Glucuronide (CID 54671008).

Sources

- 1. Divalent Metals and pH Alter Raltegravir Disposition In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpar.com [ijpar.com]

- 3. Raltegravir | C20H21FN6O5 | CID 54671008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Selective and rapid determination of raltegravir in human plasma by liquid chromatography–tandem mass spectrometry in the negative ionization mode - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

Raltegravir beta-D-Glucuronide stability and storage conditions

Technical Whitepaper: Raltegravir -D-Glucuronide

Stability Mechanisms, Storage Protocols, and Analytical Handling[1]

Executive Summary & Chemical Context

Raltegravir

Chemical Distinction (Critical): Researchers must distinguish between acyl-glucuronides (highly unstable, reactive with proteins) and ether-glucuronides (O-glucuronides). Raltegravir-glucuronide is an N-glucuronide attached to the pyrimidinone ring (specifically at the amide nitrogen, though often functionally grouped with stable ether conjugates in terms of handling compared to reactive acyls).

While chemically more robust than acyl-glucuronides, M2 presents a unique bioanalytical challenge: In-Source Fragmentation (ISF) . Under standard Electrospray Ionization (ESI) conditions, the glucuronide moiety is labile, causing the metabolite to revert to the parent mass inside the mass spectrometer source. Without rigorous chromatographic separation, this leads to gross overestimation of Raltegravir levels.

Physicochemical Stability Profile

The stability of Raltegravir-glucuronide is governed by three vectors: Hydrolytic , Enzymatic , and Thermal/Analytical .

| Stability Vector | Risk Level | Mechanism of Degradation | Mitigation Strategy |

| Chemical Hydrolysis | Low to Moderate | Acid/Base catalyzed cleavage of the glycosidic bond. | Maintain neutral to slightly acidic pH (pH 4.0–7.0). Avoid strong alkaline conditions. |

| Enzymatic Hydrolysis | High | Action of bacterial or endogenous | Cold Chain: Store biological matrices at -80°C immediately. Use inhibitors (e.g., saccharolactone) if processing delays occur. |

| Photostability | Moderate | Photo-oxidation (inherited from parent structure). | Store in amber glass vials. Protect from direct UV exposure. |

| In-Source Fragmentation | Critical | Thermal cleavage of the glucuronide in the MS source (ESI). | Chromatographic Resolution: Parent and Metabolite must elute at different retention times. |

Storage & Handling Protocols

To ensure stoichiometric integrity of the standard and biological samples, the following protocols are mandatory.

3.1 Reference Standard Storage (Solid State)

-

Temperature: -20°C is the baseline requirement. -80°C is preferred for long-term banking (>1 year).

-

Container: Tightly sealed, desiccated amber vials. The substance is hygroscopic; moisture ingress accelerates hydrolysis.

-

Equilibration: Allow the vial to reach room temperature before opening to prevent condensation on the hygroscopic powder.

3.2 Stock Solution Preparation

-

Solvent: Methanol (MeOH) or Acetonitrile (ACN) / Water (50:50 v/v). Avoid 100% aqueous storage due to bacterial growth risks (

-glucuronidase contamination). -

Stability Window:

-

4°C: Stable for < 24 hours.

-

-

-20°C:* Stable for 1-3 months.

-

-

-

-80°C:* Stable for 6-12 months.

-

-

-

Aliquot: Do not refreeze stock solutions. Single-use aliquots are required.

3.3 Biological Matrix (Plasma/Urine) Storage

-

Immediate Action: Centrifuge samples at 4°C immediately after collection.

-

Temperature: -80°C is required. At -20°C, slow enzymatic activity can still occur over months.

-

Thawing: Thaw on wet ice (approx. 4°C). Never thaw in a water bath (37°C), as this reactivates any latent

-glucuronidase.

Analytical Challenges: The In-Source Fragmentation Trap

The most common error in Raltegravir quantification is the isobaric interference caused by the metabolite.

The Mechanism:

-

Raltegravir-Glucuronide (

~620) enters the MS source. -

High temperature/voltage causes the loss of the glucuronic acid moiety (-176 Da).

-

The molecule becomes Raltegravir (

445) before it hits the first quadrupole (Q1). -

The detector registers this as "Parent Drug," falsely elevating the calculated concentration.

The Solution: Chromatographic Orthogonality You cannot rely on MS selectivity (MRM) alone. You must separate the peaks in time.

Validated LC-MS/MS Workflow

-

Column: C18 or Phenyl-Hexyl (e.g., Acquity UPLC HSS T3 or equivalent).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.[1]

-

B: 0.1% Formic Acid in Acetonitrile.

-

-

Gradient: Use a shallow gradient. The glucuronide is much more polar and will elute earlier than the parent.

-

Example: Hold 5% B for 0.5 min -> Ramp to 95% B over 4 min.

-

Result: Raltegravir-Gluc elutes at ~1.5 min; Raltegravir elutes at ~3.0 min.

-

-

Verification: Monitor the transition for the Glucuronide (

) and the Parent (

Visualized Workflows

Diagram 1: Degradation & Analytical Risk Pathways

This diagram illustrates the physical and analytical pathways where the glucuronide integrity is lost.

Caption: Pathways of Raltegravir-Glucuronide degradation. Red paths indicate analytical artifacts that compromise data validity.

Diagram 2: Sample Preparation Decision Tree

A self-validating workflow to ensure data integrity during bioanalysis.

Caption: Decision tree for bioanalytical processing. Separation of retention times (RT) is the critical control point.

References

-

Merck & Co., Inc. (2007). Isentress (Raltegravir) FDA Pharmacology Review. Center for Drug Evaluation and Research. Link

-

Jourdil, J. F., et al. (2009).[2] "Lack of specificity for the analysis of raltegravir using online sample clean-up liquid chromatography–electrospray tandem mass spectrometry." Journal of Chromatography B, 877(29), 3734-3739. Link

-

Fayet, A., et al. (2009). "A conventional LC–MS method developed for the determination of plasma raltegravir concentrations."[2] Biological and Pharmaceutical Bulletin, 31, 1601–1604.[2] Link

-

Kassahun, K., et al. (2007). "Metabolism and Disposition in Humans of Raltegravir (MK-0518), an Anti-AIDS Drug Targeting the Human Immunodeficiency Virus 1 Integrase Enzyme."[3] Drug Metabolism and Disposition, 35(9), 1657–1663. Link

-

Trontelj, J., et al. (2007). "Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS." ResearchGate Technical Review. Link

Sources

- 1. Determination of raltegravir and raltegravir glucuronide in human plasma and urine by LC-MS/MS with application in a maternal-fetal pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective and rapid determination of raltegravir in human plasma by liquid chromatography–tandem mass spectrometry in the negative ionization mode - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism and disposition in humans of raltegravir (MK-0518), an anti-AIDS drug targeting the human immunodeficiency virus 1 integrase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Investigation of Raltegravir beta-D-Glucuronide Bioactivity

Technical Assessment & Experimental Guide

Executive Summary

Raltegravir (RAL) is a first-in-class HIV-1 integrase strand transfer inhibitor (INSTI).[1][2] Its primary metabolic clearance pathway in humans is UGT1A1-mediated glucuronidation, yielding Raltegravir beta-D-Glucuronide (RAL-Gluc, also known as M2).[1][2] While regulatory filings generally classify RAL-Gluc as pharmacologically inactive, the "Metabolites in Safety Testing" (MIST) guidelines and recent focus on enterohepatic recirculation necessitate a rigorous verification of its bioactivity profile.[2]

This guide outlines a technical framework for investigating RAL-Gluc. It moves beyond standard pharmacokinetic (PK) monitoring to focus on residual potency verification and hydrolytic stability .[1][2] The hypothesis driving this investigation is that glucuronidation at the 5-hydroxyl position sterically hinders the magnesium-chelating pharmacophore, rendering the metabolite inactive against HIV integrase, while simultaneously creating a substrate for bacterial

Chemical & Mechanistic Basis[2][3]

Structural Characterization

Raltegravir contains a pyrimidinone core essential for binding the catalytic core domain of HIV-1 integrase.[2][3] The 5-hydroxyl group and the 6-oxo group form a chelating dyad that binds divalent metal ions (

-

Parent: Raltegravir (

)[1][2] -

Metabolite: Raltegravir 5-O-

-D-Glucuronide ( -

Conjugation Site: The 5-hydroxyl enolic oxygen.[2]

-

Mechanistic Impact: Conjugation at this site abolishes the metal-chelating capability, theoretically neutralizing antiviral activity.[2]

The Enterohepatic Loop

Unlike oxidative metabolites (CYP450-derived), RAL-Gluc is stable in human liver microsomes but labile in the presence of microbial enzymes.[2]

-

Formation: Hepatic UGT1A1 converts RAL

RAL-Gluc.[1][2] -

Excretion: RAL-Gluc is transported into bile (via MRP2).[1][2]

-

Reactivation: Gut microbiota expressing

-glucuronidase hydrolyze RAL-Gluc -

Reabsorption: Regenerated RAL is reabsorbed, contributing to the secondary plasma peak observed in PK profiles.

Figure 1: The metabolic lifecycle of Raltegravir, highlighting the critical role of RAL-Gluc hydrolysis in the gut.[2]

Experimental Workflow 1: Biosynthesis & Isolation

Objective: Generate high-purity RAL-Gluc for bioactivity testing. Chemical synthesis is labor-intensive (8+ steps); enzymatic biosynthesis is preferred for small-scale investigation.[1][2]

Protocol: UGT1A1-Mediated Biosynthesis

Rationale: Using recombinant UGT1A1 supersomes ensures specific formation of the relevant isomer without generating oxidative byproducts found in hepatocyte incubations.[2]

-

Reaction Mixture Preparation (Total Volume: 10 mL):

-

Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM

. -

Substrate: Raltegravir (

final concentration).[1][2][4] Dissolve stock in DMSO (final DMSO < 1%).[1][2] -

Cofactor: UDP-glucuronic acid (UDPGA) (

, 10x excess).[1][2] -

Catalyst: Recombinant Human UGT1A1 Supersomes (

protein).[1][2] -

Activator: Alamethicin (

) to permeabilize microsomes.[1][2]

-

-

Incubation:

-

Termination & Extraction:

-

Purification (Semi-Prep HPLC):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18,

).[1][2] -

Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and ACN (B).[1][2]

-

Elution: RAL-Gluc elutes significantly earlier (more polar) than Parent RAL.[1][2]

-

Collection: Fractionate the RAL-Gluc peak.

-

Lyophilization: Freeze-dry fractions to obtain white powder.[1][2]

-

-

Validation:

Experimental Workflow 2: In Vitro Potency Assessment

Objective: Quantify the inhibitory potential (IC50) of RAL-Gluc against HIV-1 Integrase compared to the parent drug.[1][2]

Protocol: Strand Transfer Assay (HTRF or ELISA)

Rationale: Strand transfer is the specific catalytic step inhibited by Raltegravir.[1][2] We must prove RAL-Gluc does not inhibit this step at physiological concentrations.[1][2]

-

Reagents:

-

Assay Setup (96-well format):

-

Detection:

-

Data Analysis:

Experimental Workflow 3: Metabolic Stability (Microbiome Interaction)

Objective: Assess the susceptibility of RAL-Gluc to bacterial hydrolysis, confirming the mechanism of enterohepatic recirculation.[2]

Protocol: Bacterial Beta-Glucuronidase Assay

Rationale: While stable in human liver (microsomes), RAL-Gluc should be rapidly degraded by E. coli derived

-

Reaction Setup:

-

Time-Course:

-

Analysis:

-

LC-MS/MS quantification of RAL formation .

-

Calculate half-life (

) of RAL-Gluc in the presence of bacterial enzyme.

-

-

Control:

Data Presentation & Visualization

Expected Results Summary

| Parameter | Raltegravir (Parent) | RAL-Gluc (Metabolite) | Interpretation |

| Integrase IC50 | 2 – 10 nM | > 10,000 nM | Glucuronidation abolishes activity.[1][2] |

| UGT1A1 Stability | Substrate (Unstable) | Product (Stable) | RAL is cleared by liver.[1][2] |

| Bacterial Stability | Stable | Highly Unstable ( | RAL-Gluc is recycled in gut.[1][2] |

| Solubility | Low | High | Glucuronide aids biliary excretion.[1][2] |

Experimental Logic Flow

Figure 2: Logical workflow for the synthesis, purification, and bio-characterization of RAL-Gluc.

References

-

Kassahun, K., et al. (2007).[1][2] Metabolism and Disposition in Humans of Raltegravir (MK-0518), an Anti-AIDS Drug Targeting the Human Immunodeficiency Virus 1 Integrase Enzyme.[2] Drug Metabolism and Disposition.[2][4][5][6][7][8] Link

-

FDA Center for Drug Evaluation and Research. (2007).[1][2] Clinical Pharmacology and Biopharmaceutics Review: Isentress (Raltegravir). Link

-

Cattaneo, D., et al. (2012).[1][2] Raltegravir metabolism: a review. Journal of Chemotherapy. Link[1][2]

-

PubChem. (n.d.).[1][2] Raltegravir beta-D-glucuronide (Compound Summary). National Library of Medicine.[2] Link[1][2]

-

Zhang, X., et al. (2015).[1][2] Glucuronide conjugates of HIV protease inhibitors: synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters. Link

Sources

- 1. PubChemLite - 952654-62-5 (C26H29FN6O11) [pubchemlite.lcsb.uni.lu]

- 2. Raltegravir - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Metabolism and disposition in humans of raltegravir (MK-0518), an anti-AIDS drug targeting the human immunodeficiency virus 1 integrase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of raltegravir and raltegravir glucuronide in human plasma and urine by LC-MS/MS with application in a maternal-fetal pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. droracle.ai [droracle.ai]

- 8. researchgate.net [researchgate.net]

Methodological & Application

LC-MS/MS method for Raltegravir beta-D-Glucuronide quantification

Quantification of Raltegravir and Raltegravir- -D-Glucuronide in Human Plasma via LC-MS/MS

Application Note & Protocol: AN-RAL-GLU-01

Executive Summary & Scientific Rationale

Raltegravir (RAL) is a first-in-class HIV-1 integrase strand transfer inhibitor.[1][2] Unlike many antiretrovirals metabolized by CYP450 enzymes, Raltegravir is primarily cleared via glucuronidation mediated by UGT1A1 to form Raltegravir-

Why this method matters: Quantifying RAL alone is insufficient for comprehensive pharmacokinetic (PK) profiling, particularly in populations with UGT1A1 polymorphisms (e.g., Gilbert's syndrome, UGT1A1*28). The metabolic ratio of RAL-GLU to RAL serves as a vital phenotypic probe for UGT1A1 activity in vivo.

The Analytical Challenge: The quantification of acyl- and N-glucuronides by LC-MS/MS presents a specific "Glucuronide Trap":

-

In-Source Fragmentation: RAL-GLU (m/z 621) is thermally labile and can fragment inside the electrospray source to form the parent ion (m/z 445) before quadrupole selection. If RAL and RAL-GLU co-elute, this creates a false-positive bias for the parent drug.

-

Polarity: RAL-GLU is significantly more polar than RAL, often eluting in the void volume on standard C18 columns if the gradient is too aggressive.

This protocol details a self-validating LC-MS/MS workflow designed to resolve these isomers chromatographically and quantify them with high specificity.

Metabolic Pathway & Mechanism

Raltegravir is metabolized almost exclusively by UGT1A1.[3] Understanding this pathway is critical for interpreting PK data.

Figure 1: Metabolic pathway of Raltegravir and the analytical risk of in-source fragmentation.

Method Development Strategy

Chromatographic Separation (The Critical Control)

Because RAL-GLU can convert to RAL in the source, baseline separation is mandatory . We utilize a high-strength silica (HSS) T3 column or a polar-embedded C18. These phases resist pore dewetting in high aqueous conditions, allowing us to start the gradient at 95% aqueous to retain the polar glucuronide.

Internal Standardization[2]

-

Ideal: Stable Isotope Labeled (SIL) RAL-GLU (e.g., RAL-GLU-d3).

-